N1,N3-Dibenzylpropane-1,3-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

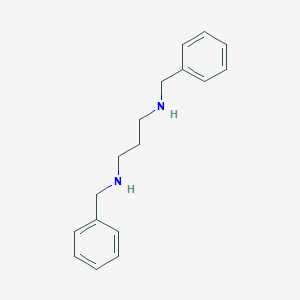

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N'-dibenzylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLUOFXICZSZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144985 | |

| Record name | N,N'-Bis(benzyl)-1,3-diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10239-34-6 | |

| Record name | N,N'-Bis(benzyl)-1,3-diaminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010239346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(benzyl)-1,3-diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N1,N3-Dibenzylpropane-1,3-diamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthesis, and spectral characterization of N1,N3-Dibenzylpropane-1,3-diamine. This secondary diamine is a valuable building block in organic synthesis and holds potential in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Chemical Properties

This compound, also known as N,N'-dibenzyl-1,3-propanediamine, is a symmetrically substituted diamine. Its structure features a central propane-1,3-diamine core with benzyl groups attached to both nitrogen atoms.

| Property | Value | Reference |

| CAS Number | 10239-34-6 | [1][2][3] |

| Molecular Formula | C₁₇H₂₂N₂ | [1][4] |

| Molecular Weight | 254.37 g/mol | [1][4] |

| Physical Form | Clear pale yellow oil/liquid | [1] |

| Boiling Point | 124 °C at 0.55 Torr | [1] |

| Density | 1.017 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Synthesis and Reaction Pathways

The synthesis of this compound can be achieved through several methods, with reductive amination being a common and efficient approach.

A prevalent synthesis route involves a two-step process starting from 1,3-diaminopropane and benzaldehyde. The initial reaction forms the di-Schiff base, N,N'-dibenzylidene-1,3-propanediamine, which is subsequently reduced to the desired diamine.

As a secondary amine, this compound exhibits characteristic nucleophilic properties. The lone pairs of electrons on the nitrogen atoms allow it to participate in a variety of chemical transformations.

Experimental Protocols

Synthesis via Reductive Amination of a Di-Schiff Base

This protocol is adapted from an eco-friendly synthesis method.

Step 1: Synthesis of N,N'-Dibenzylidene-1,3-propanediamine (Di-Schiff Base)

-

In a round-bottom flask, dissolve 1,3-diaminopropane (1 equivalent) in a minimal amount of a suitable solvent, such as methanol or ethanol.

-

Add benzaldehyde (2 equivalents) dropwise to the solution while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of the di-Schiff base may be observed as a precipitate.

-

Isolate the product by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Reduction to this compound

-

The isolated N,N'-dibenzylidene-1,3-propanediamine (1 equivalent) is dissolved in methanol.

-

Sodium borohydride (NaBH₄) (2 equivalents) is added portion-wise to the reaction vessel.[1]

-

The reaction mixture is then heated to reflux for 15 minutes.[1]

-

After completion, the reaction is cooled to room temperature and quenched by the slow addition of water.[1]

-

The aqueous phase is extracted with dichloromethane.[1]

-

The combined organic phases are dried over anhydrous potassium carbonate (K₂CO₃) and the solvent is removed under reduced pressure to yield the final product.[1]

Spectroscopic Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to show signals corresponding to the aromatic protons of the benzyl groups, the benzylic methylene protons, the methylene protons of the propane backbone, and the N-H protons.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Signals are expected for the aromatic carbons, the benzylic carbons, and the aliphatic carbons of the propane chain.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Key absorptions to identify include N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic rings.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.37 - 7.30 | m | 10H | Aromatic protons (Ar-H) |

| 3.78 | s | 4H | Benzylic protons (Ar-CH₂) |

| 2.71 | t, J = 6.8 Hz | 4H | Methylene protons adjacent to N (CH₂-N) |

| 1.73 | q, J = 6.8 Hz | 2H | Central methylene protons (CH₂-CH₂-CH₂) |

| 1.66 | bs | 2H | Amine protons (N-H) |

Data obtained from a published spectrum.

¹³C NMR (Predicted)

The following are predicted chemical shifts based on the analysis of similar structures, such as N,N'-Dibenzyl ethylenediamine diacetate.

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Quaternary aromatic carbon (Ar-C) |

| ~128.5 | Aromatic CH (Ar-CH) |

| ~128.2 | Aromatic CH (Ar-CH) |

| ~127.0 | Aromatic CH (Ar-CH) |

| ~54 | Benzylic carbon (Ar-CH₂) |

| ~49 | Methylene carbon adjacent to N (CH₂-N) |

| ~30 | Central methylene carbon (CH₂-CH₂-CH₂) |

Infrared (IR) Spectroscopy (Expected Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, broad | N-H stretch (secondary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium to strong | Aliphatic C-H stretch |

| 1450 - 1600 | Medium to strong | Aromatic C=C stretch |

| 1000 - 1350 | Medium | C-N stretch |

| 690 - 770 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS) (Expected Fragmentation)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 254. Key fragmentation patterns for secondary amines often involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For this compound, a prominent fragment would be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group.

Applications in Research and Drug Development

Diamines, including this compound and its derivatives, are of significant interest in medicinal chemistry and materials science.

-

Antiviral Activity: N,N''-Dibenzyl-1,3-diaminopropane has been identified as a hepatitis C virus inhibitor.[1]

-

Antineoplastic Agents: Platinum complexes of N-benzyl-1,3-propanediamine derivatives have been synthesized and investigated as potential anticancer agents.

-

Coordination Chemistry: The two nitrogen atoms can act as ligands, coordinating with metal ions to form stable complexes. These complexes have potential applications in catalysis and materials science.

-

Building Blocks in Organic Synthesis: The diamine scaffold is a versatile starting material for the synthesis of more complex molecules, including heterocyclic compounds and polymers. The presence of two reactive amine groups allows for the construction of diverse molecular architectures.[5] Conformationally restricted diamines are particularly attractive scaffolds in drug discovery as they can pre-organize functional groups in a defined spatial manner, potentially leading to improved binding affinity with biological targets.

References

- 1. N,N'-Dibenzyl-1,3-propanediamine | 10239-34-6 [chemicalbook.com]

- 2. N,N'-Dibenzyl-1,3-diaminopropane | LGC Standards [lgcstandards.com]

- 3. N,N'-Dibenzyl-1,3-propanediamine | 10239-34-6 [chemicalbook.com]

- 4. N,N'-Bis(benzyl)-1,3-diaminopropane | C17H22N2 | CID 151498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to N1,N3-Dibenzylpropane-1,3-diamine (CAS: 10239-34-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N3-Dibenzylpropane-1,3-diamine, with the CAS number 10239-34-6, is a diamine compound that has garnered interest in medicinal chemistry and materials science. Its structural motif is foundational for the development of various derivatives with potential therapeutic applications. Notably, it has been investigated as a Hepatitis C Virus (HCV) inhibitor and as a ligand in the formation of platinum-based anticancer complexes.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a clear, pale yellow oil at room temperature.[1] It is soluble in organic solvents such as chloroform and methanol.[1] Key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10239-34-6 | [4] |

| Molecular Formula | C₁₇H₂₂N₂ | [4] |

| Molecular Weight | 254.37 g/mol | [4] |

| Boiling Point | 124 °C at 0.55 Torr | [1] |

| Density | 1.017 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.73 ± 0.19 (Predicted) | [1] |

| Physical Form | Oil | [1] |

| Color | Clear Pale Yellow | [1] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [1][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of a di-Schiff base intermediate, N,N'-dibenzylidene-1,3-propanediamine, followed by its reduction.

Synthesis of N,N'-dibenzylidene-1,3-propanediamine (Schiff Base Formation)

A common and efficient method for the synthesis of the di-Schiff base intermediate involves the condensation of 1,3-diaminopropane with benzaldehyde.[5]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 1,3-diaminopropane (1 equivalent) in ethanol.

-

Add benzaldehyde (2 equivalents) to the solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product, N,N'-dibenzylidene-1,3-propanediamine, often precipitates from the solution and can be collected by filtration.

-

The collected solid is washed with cold ethanol and dried to yield the di-Schiff base.

A highly eco-friendly protocol has been reported where this reaction is carried out in water without the need for a catalyst, producing a good yield.[6]

Synthesis of this compound (Reduction of Schiff Base)

The di-Schiff base is then reduced to the target diamine. A common reducing agent for this transformation is sodium borohydride (NaBH₄).[6]

Experimental Protocol:

-

Dissolve N,N'-dibenzylidene-1,3-propanediamine (1 equivalent) in methanol in a reaction vessel.

-

Add sodium borohydride (2 equivalents) portion-wise to the solution.

-

Heat the reaction mixture to reflux for approximately 15 minutes.[1]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous phase with dichloromethane (3 x 50 mL).[1]

-

Combine the organic phases, dry with an anhydrous drying agent (e.g., potassium carbonate), and concentrate under reduced pressure to obtain this compound as a yellow oil with a reported yield of 67.0%.[6]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the surveyed literature. However, reported and expected spectral characteristics are discussed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N,N'-bis(benzyl)propane-1,3-diamine has been reported as follows:

-

¹H NMR (400 MHz, CDCl₃): δ 1.66 (bs, 2H, NH), 1.73 (q, 2H, J = 6.8 Hz, CH₂-3), 2.71 (t, 4H, J = 6.8 Hz, CH₂-N), 3.78 (s, 4H, CH₂-Ar), 7.30–7.37 (m, 10H, H-Ar).[6]

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| NH | 1.66 | broad singlet | - | 2H |

| -CH₂-CH₂-CH₂- | 1.73 | quintet | 6.8 Hz | 2H |

| N-CH₂- | 2.71 | triplet | 6.8 Hz | 4H |

| Ar-CH₂- | 3.78 | singlet | - | 4H |

| Ar-H | 7.30-7.37 | multiplet | - | 10H |

¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift Range (ppm) |

| -CH₂-CH₂-CH₂- | 25-35 |

| N-CH₂- | 45-55 |

| Ar-CH₂- | 50-60 |

| Aromatic C | 125-145 |

Infrared (IR) Spectroscopy

An experimental IR spectrum is not available. However, the expected characteristic absorption bands would include:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | 3300-3500 (weak to medium) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1020-1250 |

Mass Spectrometry (MS)

Specific mass spectrometry data is not available. For electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 254. Common fragmentation patterns for amines include alpha-cleavage, which would lead to the formation of a prominent benzylic cation at m/z 91.

Applications in Drug Discovery and Development

This compound and its derivatives have shown promise in two key areas of therapeutic research: as antiviral agents and as components of anticancer drugs.

Hepatitis C Virus (HCV) Inhibition

N,N''-Dibenzyl-1,3-diaminopropane has been identified as a Hepatitis C Virus inhibitor.[1] While the precise mechanism for this specific compound is not fully elucidated in the available literature, related diamine-containing compounds have been shown to target the HCV non-structural protein 5A (NS5A).[7][8] NS5A is a crucial protein for HCV RNA replication and virion assembly.[5]

Plausible Mechanism of Action as an NS5A Inhibitor:

NS5A inhibitors are thought to bind to the N-terminus of the NS5A protein, a region critical for its dimerization and function.[8] This binding event is believed to induce a conformational change in NS5A, disrupting its ability to interact with other viral and host factors necessary for the formation of the viral replication complex. This ultimately leads to the inhibition of HCV RNA synthesis.

Anticancer Platinum Complexes

Derivatives of N-benzyl-1,3-propanediamine have been utilized as ligands in the synthesis of novel platinum(II) complexes with potential as antineoplastic agents.[2][3] These complexes are designed as analogs of cisplatin, a widely used chemotherapy drug. The general mechanism of action for such platinum-based anticancer drugs involves their interaction with DNA.

General Mechanism of Action for Platinum-DNA Adduct Formation:

Platinum(II) complexes, upon entering a cancer cell, undergo hydrolysis where the chloride ligands are replaced by water molecules, forming a reactive aquated species. This activated complex can then bind to the nitrogen atoms of purine bases in DNA, primarily guanine.[9][10] This binding can result in the formation of intrastrand and interstrand crosslinks in the DNA. These DNA adducts distort the DNA helix, which inhibits DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in the cancer cell.[4]

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[9] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is recommended to handle it in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical building block with demonstrated potential in the development of novel therapeutic agents. Its straightforward synthesis and the biological activity of its derivatives make it a compound of interest for further research in antiviral and anticancer drug discovery. Future studies should focus on elucidating the specific mechanisms of action of its derivatives and optimizing their pharmacological profiles to advance their potential clinical applications.

References

- 1. Platinum anti-cancer drugs: Free radical mechanism of Pt-DNA adduct formation and anti-neoplastic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, cytotoxic activity, and cellular accumulation of dinuclear platinum complexes derived from N,N'-di-(2-aminoethyl)-1,3-diamino-2-propanol, aryl substituted N-benzyl-1,4-butanediamines, and N-benzyl-1,6-hexanediamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hepatitis C virus nonstructural protein 5A (NS5A) is an RNA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PLATINUM-BASED DRUGS AND PROTEINS: REACTIVITY AND RELEVANCE TO DNA ADDUCT FORMATION - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N,N'-dibenzyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N'-dibenzyl-1,3-propanediamine, a molecule of interest in various chemical and pharmaceutical research areas. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents key quantitative data in a structured format. Furthermore, it visualizes the synthetic workflow and a relevant biological signaling pathway to provide a thorough understanding of the compound's preparation and a potential application.

Synthetic Approach: Reductive Amination

The most common and efficient method for the synthesis of N,N'-dibenzyl-1,3-propanediamine is a two-step process commencing with the formation of a di-Schiff base, followed by its reduction. This approach, a type of reductive amination, involves the reaction of 1,3-diaminopropane with two equivalents of benzaldehyde to form the intermediate N,N'-dibenzylidene-1,3-propanediamine. This intermediate is then reduced using a hydride-donating reagent, such as sodium borohydride, to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of N,N'-dibenzyl-1,3-propanediamine via the reductive amination of 1,3-diaminopropane with benzaldehyde.

| Parameter | Value | Reference |

| Starting Materials | 1,3-Diaminopropane, Benzaldehyde | [1] |

| Intermediate | N,N'-dibenzylidene-1,3-propanediamine | [1] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |

| Overall Yield | 67.0% | [1] |

| Reaction Temperature (Reduction) | 60-90 °C | [1] |

| Reaction Time (Reduction) | 15 minutes | [1] |

| Solvent (Schiff Base Formation) | Ethanol | [2] |

| Solvent (Reduction) | Methanol | [1] |

| Product Form | Yellow oil | [1] |

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of N,N'-dibenzyl-1,3-propanediamine.

Step 1: Synthesis of N,N'-dibenzylidene-1,3-propanediamine (Schiff Base Intermediate)

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-diaminopropane (1.0 equivalent) in absolute ethanol.

-

Reaction Initiation: To the stirred solution, add benzaldehyde (2.0 equivalents) dropwise at room temperature. The addition is typically accompanied by a mild exothermic reaction.

-

Reaction Completion: Stir the reaction mixture at room temperature for 2-3 hours. The formation of the Schiff base can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: Upon completion, the solvent is removed under reduced pressure to yield the crude N,N'-dibenzylidene-1,3-propanediamine. This intermediate can be used in the next step without further purification.

Step 2: Reduction of N,N'-dibenzylidene-1,3-propanediamine to N,N'-dibenzyl-1,3-propanediamine

-

Dissolution: Dissolve the crude N,N'-dibenzylidene-1,3-propanediamine (1.0 equivalent) in methanol.

-

Reduction: To the stirred solution, add sodium borohydride (NaBH₄) (2.0-2.2 equivalents) portion-wise. The addition should be controlled to manage any effervescence.

-

Heating: After the addition of sodium borohydride is complete, heat the reaction mixture to 60-90 °C and maintain this temperature for 15 minutes.[1]

-

Quenching: Cool the reaction mixture to room temperature and carefully add water to quench the excess sodium borohydride.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N,N'-dibenzyl-1,3-propanediamine as a yellow oil.[1]

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the two-step synthesis of N,N'-dibenzyl-1,3-propanediamine.

Caption: Synthetic route to N,N'-dibenzyl-1,3-propanediamine.

Potential Biological Activity: Inhibition of Hepatitis C Virus (HCV) Replication

While the specific mechanism of N,N'-dibenzyl-1,3-propanediamine as an antiviral agent is a subject of ongoing research, related diamine compounds have been identified as inhibitors of the Hepatitis C Virus (HCV). A key target for many HCV inhibitors is the non-structural protein 5A (NS5A). The following diagram illustrates a simplified, representative pathway of HCV replication and the putative inhibitory action of an NS5A inhibitor. NS5A is essential for the formation of the viral replication complex, which occurs within double-membrane vesicles derived from the host cell's endoplasmic reticulum.[3][4] Inhibitors of NS5A are thought to disrupt the function of this protein, thereby preventing the assembly of a functional replication complex and halting viral RNA synthesis.[4][5]

Caption: Putative inhibition of HCV replication via NS5A.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]

- 5. benchchem.com [benchchem.com]

N1,N3-Dibenzylpropane-1,3-diamine molecular structure and weight

An In-depth Technical Guide to N1,N3-Dibenzylpropane-1,3-diamine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a molecule of significant interest in the fields of organic chemistry and drug discovery. We will delve into its molecular characteristics, synthesis, and potential therapeutic applications, presenting the information in a manner tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound, also known as N,N'-bis(phenylmethyl)-1,3-propanediamine, is a symmetrical diamine with the molecular formula C17H22N2.[1][2][3] Its structure consists of a central propane-1,3-diamine core with a benzyl group attached to each of the terminal nitrogen atoms.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C17H22N2 | [1][2][3] |

| Molecular Weight | 254.37 g/mol | [1][2][3][4] |

| CAS Number | 10239-34-6 | [1][2][3][4] |

| IUPAC Name | N,N'-dibenzylpropane-1,3-diamine | [3] |

| Physical Form | Liquid/Oil | [1] |

| Boiling Point | 124 °C at 0.55 Torr | [1] |

| SMILES | C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2 | [3][4] |

| InChI Key | RXLUOFXICZSZIB-UHFFFAOYSA-N | [3] |

Synthesis of this compound

An efficient and environmentally friendly protocol for the synthesis of N,N'-dibenzylpropane-1,3-diamine involves a two-step process starting with the formation of a di-Schiff base followed by its reduction.[5]

Experimental Protocol

Step 1: Synthesis of N,N'-dibenzylidene-1,3-propanediamine (Di-Schiff Base) This step is typically achieved through the condensation reaction of 1,3-propanediamine with two equivalents of benzaldehyde.

Step 2: Reduction to N,N'-dibenzyl-1,3-propanediamine The di-Schiff base is then reduced to the corresponding diamine. A general procedure is as follows:

-

N1,N3-dibenzylidene-1,3-propanediamine (1 equivalent) is dissolved in methanol (50 mL).[1]

-

Sodium borohydride (NaBH4, 2 equivalents) is added portion-wise to the reaction mixture.[1]

-

The mixture is heated to reflux for 15 minutes.[1]

-

After completion, the reaction is cooled to room temperature and quenched by the slow addition of water (70 mL).[1]

-

The aqueous phase is extracted with dichloromethane (3 x 50 mL).[1]

-

The combined organic phases are dried with anhydrous potassium carbonate (K2CO3) and the solvent is removed under reduced pressure to yield the target product, N,N'-dibenzyl-1,3-propanediamine.[1]

This greener chemistry approach often utilizes water as a solvent and may not require a catalyst, offering high yields and a simple work-up procedure.[5] The following diagram illustrates the general workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

Relevance and Applications in Drug Development

The 1,3-diamine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] These compounds have shown therapeutic potential as antiarrhythmic, anticonvulsant, sodium channel blockers, and neuroprotective agents.[6]

N,N''-Dibenzyl-1,3-diaminopropane has been identified as a hepatitis C virus inhibitor.[1] Furthermore, N-benzyl-1,3-propanediamine derivatives have been used as ligands in the synthesis of new platinum complexes, which are being investigated as potential antineoplastic agents analogous to cisplatin.[7]

The structural features of this compound make it an interesting candidate for further modification and investigation in drug discovery programs. The benzyl groups can be modified or replaced to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

The diagram below illustrates the potential applications of the 1,3-diamine scaffold, including this compound, in drug development.

Caption: Potential therapeutic applications of the 1,3-diamine scaffold.

References

- 1. N,N'-Dibenzyl-1,3-propanediamine | 10239-34-6 [chemicalbook.com]

- 2. N,N'-Dibenzyl-1,3-diaminopropane | LGC Standards [lgcstandards.com]

- 3. N,N'-Bis(benzyl)-1,3-diaminopropane | C17H22N2 | CID 151498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 10239-34-6|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of N1,N3-Dibenzylpropane-1,3-diamine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for N1,N3-Dibenzylpropane-1,3-diamine. Due to the limited availability of a complete public dataset for this specific compound, this guide presents representative spectroscopic information for the closely related and structurally analogous compound, N,N'-bis(benzyl)propane-1,3-diamine. This information serves as a valuable reference for the characterization and analysis of this compound and similar molecules.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for N,N'-bis(benzyl)propane-1,3-diamine, which is expected to be highly comparable to this compound.

Table 1: ¹H NMR Spectroscopic Data for N,N'-bis(benzyl)propane-1,3-diamine [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.37-7.30 | m | 10H | Aromatic (C₆H₅) |

| 3.78 | s | 4H | CH₂-Ar |

| 2.71 | t, J = 6.8 Hz | 4H | CH₂-N |

| 1.73 | q, J = 6.8 Hz | 2H | CH₂-CH₂-CH₂ |

| 1.66 | bs | 2H | NH |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~140 | Quaternary Aromatic (C-ipso) |

| ~128.5 | Aromatic (CH) |

| ~128.3 | Aromatic (CH) |

| ~127.0 | Aromatic (CH) |

| ~54 | CH₂-Ar |

| ~49 | CH₂-N |

| ~31 | CH₂-CH₂-CH₂ |

Table 3: Mass Spectrometry Data for N,N'-Bis(benzyl)-1,3-diaminopropane [2]

| m/z | Proposed Fragment |

| 254 | [M]⁺ (Molecular Ion) |

| 163 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Table 4: Infrared (IR) Spectroscopy Data for N,N'-Bis(benzyl)-1,3-diaminopropane [2]

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 (broad) | N-H stretch |

| 3020-3080 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Aromatic C=C stretch |

| 1100-1200 | C-N stretch |

| 690-770 | Aromatic C-H bend (out-of-plane) |

Sample Phase: Vapor[2]

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer, for instance, one coupled with a Gas Chromatography (GC) system for sample introduction.

-

Data Acquisition:

-

Introduce the sample into the ion source. For GC-MS, the compound is vaporized and separated on the GC column before entering the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of N,N'-dibenzyl-1,3-propanediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of N,N'-dibenzyl-1,3-propanediamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a summary of available qualitative data, a discussion of the predicted solubility based on molecular structure, and detailed experimental protocols for the quantitative determination of solubility in organic solvents.

Introduction to N,N'-dibenzyl-1,3-propanediamine

N,N'-dibenzyl-1,3-propanediamine (CAS Number: 10239-34-6) is a diamine with the molecular formula C₁₇H₂₂N₂.[1][2][3][4] Its structure consists of a central 1,3-propanediamine core with a benzyl group attached to each nitrogen atom. This combination of a flexible aliphatic chain and bulky, nonpolar aromatic groups results in a nuanced solubility profile. Understanding its solubility is crucial for a variety of applications, including organic synthesis, medicinal chemistry, and materials science, as it informs solvent selection for reactions, purifications, and formulations.

Solubility Profile

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for N,N'-dibenzyl-1,3-propanediamine in a range of organic solvents. This indicates a significant data gap for this compound.

Qualitative Solubility Data

Limited qualitative solubility information is available. This data provides a general indication of suitable solvent classes.

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

This data is based on information from chemical supplier databases.

Predicted Solubility Based on Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of N,N'-dibenzyl-1,3-propanediamine features both nonpolar and polar characteristics:

-

Nonpolar characteristics: The two benzyl groups are large, hydrophobic moieties, which suggest good solubility in nonpolar and moderately polar organic solvents.

-

Polar characteristics: The two secondary amine groups are capable of acting as hydrogen bond acceptors, and to a lesser extent, donors. This suggests some affinity for polar solvents.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can employ established methods for solubility determination. The following are detailed protocols for two common and reliable methods.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[6]

Principle: An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature water bath or incubator with shaking capabilities

-

Glass vials or flasks with airtight seals

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, GC)

Procedure:

-

Add an excess amount of N,N'-dibenzyl-1,3-propanediamine to a pre-weighed vial. The excess solid should be clearly visible.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.[6]

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter compatible with the solvent to remove all undissolved solids.

-

Dilute the filtered saturated solution with a known volume of the solvent.

-

Analyze the concentration of N,N'-dibenzyl-1,3-propanediamine in the diluted solution using a pre-calibrated analytical method.

-

Calculate the solubility in units such as g/L, mg/mL, or mol/L.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile.[7][8][9][10][11]

Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Constant temperature water bath or incubator

-

Glass vials or flasks with airtight seals

-

Analytical balance

-

Volumetric pipette

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Prepare a saturated solution of N,N'-dibenzyl-1,3-propanediamine in the chosen solvent using the equilibration steps (1-6) from the Isothermal Shake-Flask Method.

-

Pre-weigh a clean and dry evaporating dish or vial on an analytical balance.

-

Carefully transfer a precise volume (e.g., 10 mL) of the clear, filtered saturated solution into the pre-weighed container.

-

Weigh the container with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent in a well-ventilated area or under a fume hood. Gentle heating in an oven at a temperature well below the boiling point of the solute can be used to expedite this process.

-

Once the solvent is completely evaporated, dry the remaining solid residue to a constant weight in an oven or vacuum desiccator.

-

Weigh the container with the dry solid.

-

The mass of the solute is the final weight minus the initial weight of the empty container.

-

The solubility can be expressed as grams of solute per volume of solvent or grams of solute per mass of solvent.

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. N,N'-Bis(benzyl)-1,3-diaminopropane | C17H22N2 | CID 151498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. scribd.com [scribd.com]

N1,N3-Dibenzylpropane-1,3-diamine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for N1,N3-Dibenzylpropane-1,3-diamine (CAS No. 10239-34-6). The following sections detail the known hazards, precautionary measures, and emergency procedures to ensure the safe use of this compound in a laboratory and drug development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior and potential hazards.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂N₂ | [1][2] |

| Molecular Weight | 254.37 g/mol | [1][2][3] |

| CAS Number | 10239-34-6 | [1][2] |

| Appearance | Colorless to Yellow clear liquid/Oil | [2][4] |

| Boiling Point | 124 °C at 0.55 Torr | [2] |

| Density (Predicted) | 1.017 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 9.73 ± 0.19 | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS hazard statements and corresponding pictograms are summarized in Table 2.

| GHS Classification | Hazard Statement | Pictogram | Source |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [2][5] |

| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [2][5] |

| Eye irritation (Category 2) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [2][5] |

| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | [5] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [2][5] |

Experimental Protocols for Hazard Determination

While specific toxicological studies for this compound are not publicly available, the GHS classifications are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for key toxicological endpoints relevant to this compound.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to assess the harmful effects of a substance when ingested.

-

Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined starting level (e.g., 300 mg/kg).[6] The outcome (survival or death) determines the next dosing step (a higher or lower dose). This continues until the dose causing toxicity or no more than one death is identified.[6]

-

Animal Model: Healthy, young adult female rats are typically used.[6]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally by gavage in a single dose.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6]

-

A necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The results are used to classify the substance into a GHS category based on the observed mortality at different dose levels.[6]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible or irreversible skin damage.

-

Principle: The substance is applied to a small area of skin of a single animal (typically an albino rabbit) under a semi-occlusive patch for a fixed period (usually 4 hours).[7][8]

-

Animal Model: Albino rabbits with healthy, intact skin are the preferred species.[9]

-

Procedure:

-

The fur is clipped from the dorsal area of the animal.

-

A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the substance is applied to a small patch of skin.[9]

-

After 4 hours, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7]

-

Observations may continue for up to 14 days to assess the reversibility of the effects.[7]

-

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the degree and reversibility of the irritation.[7]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This method assesses the potential of a substance to cause damage to the eye.

-

Principle: A single dose of the substance is applied into the conjunctival sac of one eye of an animal (typically an albino rabbit), with the other eye serving as a control.[5][10]

-

Animal Model: Albino rabbits are the recommended species.[5]

-

Procedure:

-

Data Analysis: The severity of ocular lesions is scored, and the substance is classified based on the nature and reversibility of the observed damage.[11]

Safe Handling and Storage

Adherence to proper handling and storage procedures is essential to minimize exposure and associated risks.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Store in a segregated and approved area, away from incompatible materials such as oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] The substance is hygroscopic.[6]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all routes of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Call a physician immediately.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: The substance is flammable and may be ignited by heat, sparks, or flames.[6] Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup:

-

Contain the spill with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

-

Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.

-

Clean the spill area thoroughly with a suitable solvent and then wash with water.

-

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical flow of procedures for handling spills and providing first aid.

References

- 1. oecd.org [oecd.org]

- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

N1,N3-Dibenzylpropane-1,3-diamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of N1,N3-Dibenzylpropane-1,3-diamine, a compound of interest in medicinal chemistry, particularly as a potential Hepatitis C Virus (HCV) inhibitor. This document outlines its known physical properties, detailed experimental protocols for their determination, and a proposed mechanism of action within the context of HCV replication.

Core Physical and Chemical Characteristics

This compound is a diamine compound with the chemical formula C₁₇H₂₂N₂.[1][2] It is also known by other names, including N,N'-Dibenzyl-1,3-propanediamine and N,N'-Bis(phenylmethyl)-1,3-propanediamine.[1][2] At room temperature, it exists as a clear, pale yellow oil. The compound should be stored in a dark place under an inert atmosphere at room temperature.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₂N₂ | [1][2] |

| Molecular Weight | 254.37 g/mol | [1] |

| CAS Number | 10239-34-6 | [1][2] |

| Physical Form | Clear Pale Yellow Oil | |

| Boiling Point | 124 °C at 0.55 Torr | |

| Density (Predicted) | 1.017 ± 0.06 g/cm³ | |

| pKa (Predicted) | 9.73 ± 0.19 | |

| Solubility | Slightly soluble in Chloroform and Methanol. |

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical characteristics of this compound.

Determination of Boiling Point (Micro Method)

The boiling point of this compound can be determined using a micro-boiling point apparatus, such as a Thiele tube, which is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or oil bath)

-

Mineral oil

Procedure:

-

A small amount of the this compound sample is placed into the small test tube.

-

The capillary tube is placed inside the test tube with the open end downwards.

-

The test tube is attached to the thermometer.

-

The Thiele tube is filled with mineral oil, and the thermometer with the attached sample tube is immersed in the oil.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (or a graduated cylinder and an analytical balance)

-

Analytical balance

-

Water bath (for temperature control)

Procedure (using a graduated cylinder):

-

An empty, dry graduated cylinder is weighed on an analytical balance.

-

A known volume of this compound is added to the graduated cylinder.

-

The graduated cylinder containing the sample is reweighed.

-

The mass of the sample is determined by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the sample by its volume (Density = Mass / Volume).[3]

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed as follows.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Solvents (e.g., water, ethanol, chloroform, methanol, diethyl ether)

Procedure:

-

Approximately 0.1 mL of this compound is added to a test tube.

-

About 2 mL of the chosen solvent is added to the test tube.[4]

-

The mixture is agitated vigorously using a vortex mixer for 1-2 minutes.

-

The mixture is allowed to stand and is visually inspected for the presence of a single phase (soluble), two separate phases (insoluble), or partial dissolution (slightly soluble).

Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

Sample Preparation:

-

Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

The solution should be homogeneous and free of any particulate matter.

¹H NMR Spectroscopy Protocol:

-

The prepared NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to ensure homogeneity.

-

A standard proton NMR experiment is run. Key parameters to record include chemical shifts (δ) in ppm relative to a reference standard (e.g., tetramethylsilane, TMS), integration of signals, and coupling constants (J) in Hz.

¹³C NMR Spectroscopy Protocol:

-

Following the ¹H NMR, the spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Chemical shifts are recorded in ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. For a liquid sample like this compound, a neat spectrum can be obtained.

Apparatus:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

Procedure:

-

A drop of the neat liquid is placed on one salt plate.[5]

-

The second salt plate is placed on top to create a thin film of the liquid.[5]

-

The "sandwich" is placed in the sample holder of the IR spectrometer.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Key absorptions for N-H and C-N bonds are of particular interest.

Proposed Mechanism of Action as a Hepatitis C Virus (HCV) Inhibitor

This compound has been identified as a potential inhibitor of the Hepatitis C Virus. While the specific molecular target has not been definitively elucidated for this particular compound, non-nucleoside inhibitors of HCV typically target viral enzymes essential for replication, such as the NS3/4A protease or the NS5B RNA-dependent RNA polymerase.[6][7][8]

The proposed mechanism of action, based on the common pathways for non-nucleoside HCV inhibitors, involves the allosteric inhibition of the NS5B polymerase.

dot

Caption: Proposed mechanism of HCV inhibition by this compound.

Signaling Pathway Description

-

HCV RNA Translation: The viral RNA genome is translated by the host cell machinery to produce a single large polyprotein.

-

Polyprotein Processing: The viral NS3/4A protease cleaves this polyprotein into individual functional viral proteins, including the NS5B polymerase.[7][8][9]

-

Formation of the Replication Complex: The NS5B polymerase is a key component of the viral replication complex.

-

RNA Replication: The replication complex uses the original viral RNA as a template to synthesize new copies of the viral genome.

-

Inhibition: this compound, acting as a non-nucleoside inhibitor, is proposed to bind to an allosteric site on the NS5B polymerase. This binding induces a conformational change in the enzyme, rendering it inactive.[6]

-

Outcome: The inhibition of NS5B polymerase activity blocks the synthesis of new viral RNA, thereby halting viral replication and the subsequent assembly of new virions.

Conclusion

This technical guide provides a consolidated resource for researchers and drug development professionals on the physical characteristics of this compound. The provided experimental protocols offer a framework for the consistent and accurate determination of its properties. The proposed mechanism of action as an HCV inhibitor, while based on the general activity of its compound class, provides a logical starting point for further investigation into its specific biological activity and potential as a therapeutic agent. Further research is warranted to obtain a more complete physical profile, including a measured melting point and detailed spectral assignments, and to elucidate the precise molecular interactions governing its inhibitory effects on Hepatitis C Virus.

References

- 1. N,N'-Bis(benzyl)-1,3-diaminopropane | C17H22N2 | CID 151498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N'-Dibenzyl-1,3-diaminopropane | LGC Standards [lgcstandards.com]

- 3. homesciencetools.com [homesciencetools.com]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 7. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 9. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for Substituted 1,3-Diaminopropanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,3-diaminopropanes represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. Their structural motif, characterized by two amino groups separated by a three-carbon backbone, provides a flexible scaffold for the synthesis of a diverse array of derivatives with a wide range of biological activities. These compounds have emerged as promising candidates for the development of novel therapeutics targeting cancer, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the current research landscape for substituted 1,3-diaminopropanes, focusing on key areas of investigation, experimental methodologies, and future directions.

Core Research Areas and Therapeutic Potential

Substituted 1,3-diaminopropanes have demonstrated significant potential in several key therapeutic areas. The ability to modify the substituents on the nitrogen atoms and the central propane backbone allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective agents.

Anticancer Activity

A significant body of research has focused on the development of substituted 1,3-diaminopropanes as anticancer agents. These compounds exert their effects through various mechanisms, including the modulation of polyamine metabolism and the formation of cytotoxic metal complexes.

Polyamine Metabolism Analogs: Polyamines, such as spermidine and spermine, are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer cells.[1][2] Substituted 1,3-diaminopropanes can act as polyamine analogs, interfering with this critical pathway. These analogs can be transported into cells via the polyamine transport system and subsequently downregulate the biosynthetic pathway while inducing the catabolic pathway, leading to a depletion of natural polyamines and inhibition of tumor growth.[3] Some butylated derivatives of propanediamine have been shown to inhibit the growth of human prostate cancer cells by activating spermine oxidase, a key enzyme in the polyamine catabolic pathway.[4]

Platinum(II) Complexes: The 1,3-diaminopropane scaffold is an effective chelating ligand for platinum(II), forming stable complexes with significant cytotoxic activity. These complexes are analogous to established platinum-based cancer drugs like cisplatin and carboplatin. Research has shown that novel platinum(II) complexes incorporating a 2-hydroxy-1,3-propanediamine ligand exhibit significant cytotoxicity against various cancer cell lines, with some compounds being more active than carboplatin and showing less cross-resistance with cisplatin.[5]

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Platinum(II) Complexes | cis-[Pt(HO-pda)(CBDCA)] | SGC-7901, LNcap, A549 | More active than carboplatin | [5] |

| Platinum(II) Complexes | cis-[Pt(HO-pda)(CBDCA)] | A549/ATCC (resistant) | Active | [5] |

| 1,4-Naphthoquinones | PD9, PD10, PD11, PD13, PD14, PD15 | DU-145, MDA-MB-231, HT-29 | 1–3 | [6] |

| Spiro-1,3,4-thiadiazole | Compound 1 | RXF393 (renal) | 7.01 ± 0.39 | [7] |

| Spiro-1,3,4-thiadiazole | Compound 1 | HT29 (colon) | 24.3 ± 1.29 | [7] |

| Spiro-1,3,4-thiadiazole | Compound 1 | LOX IMVI (melanoma) | 9.55 ± 0.51 | [7] |

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted 1,3-diaminopropanes have shown promise in this area, with several derivatives exhibiting potent activity against a range of bacteria.

Synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The mechanism of action is suggested to be bactericidal, and these compounds show potential as leads for the development of new treatments for bacterial infections.[8]

| Compound | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

| CPD20 | S. pyogenes | 2.5 | 6.58 | [8] |

| CPD20 | S. aureus | 2.5 | 6.58 | [8] |

| CPD20 | E. faecalis | 5 | 13.16 | [8] |

| CPD22 | S. pyogenes | 2.5 | 5.99 | [8] |

| CPD22 | S. aureus | 5 | 11.97 | [8] |

| CPD22 | E. faecalis | 5 | 11.97 | [8] |

| CPD18 | S. aureus | 10 | 28.68 | [8] |

| CPD18 | S. pyogenes | 10 | 28.68 | [8] |

| CPD21 | S. aureus | 10 | 26.32 | [8] |

| CPD21 | S. pyogenes | 10 | 26.32 | [8] |

Neurodegenerative Diseases

Substituted 1,3-diaminopropanes are being investigated as potential therapeutic agents for neurodegenerative disorders, most notably Alzheimer's disease. The primary target in this context is the β-secretase enzyme (BACE1).

BACE1 Inhibition: BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients. Inhibition of BACE1 is therefore a major therapeutic strategy.[9] Constrained diaminopropane derivatives have been synthesized and evaluated as BACE1 inhibitors. These compounds are designed to mimic the transition state of the BACE1 substrate, leading to potent inhibition of the enzyme.

| Compound | Target | Ki (nM) | Reference |

| Verubecestat | human BACE1 | 2.2 | [10] |

| Verubecestat | mouse BACE1 | 3.4 | [10] |

| Verubecestat | human BACE2 | 0.34 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of substituted 1,3-diaminopropane research.

Synthesis Protocols

This protocol describes a one-pot synthesis of N-aryl-1,3-diaminopropane derivatives, which are precursors for various biologically active compounds.

Materials:

-

3,4-dimethoxy-N-methylphenethylamine

-

Acrolein (90%)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

3,4-dimethoxyaniline

-

10% Palladium on carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Hydrogen chloride in ethanol (4.74 M)

Procedure:

-

Cool 2.5 L of THF to approximately 0°C under a nitrogen atmosphere.

-

Add 152 mL of 90% acrolein to the cooled THF.

-

Slowly add a solution of 400 g of 3,4-dimethoxy-N-methylphenethylamine and 3.2 mL of DBU in 1 L of THF to the reaction mixture over 23 minutes, maintaining the temperature below 5°C.

-

Rinse the addition funnel with an additional 250 mL of THF and add it to the reaction mixture.

-

Stir the reaction mixture for 30 minutes at approximately 0°C.

-

Add 315 g of 3,4-dimethoxyaniline and 40 g of 10% Pd/C to the reaction mixture.

-

Hydrogenate the mixture at ambient temperature under 40-50 psi of hydrogen pressure for approximately 20 hours.

-

Remove the catalyst by filtration.

-

Treat the filtrate with 303 mL of 4.74 M hydrogen chloride in ethanol.

-

Stir the solution for 1 hour, then cool to approximately 0°C for 1.5 hours.

-

Filter the resulting suspension, wash the solid with THF, and air dry to yield the N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-N'-(3,4-dimethoxyphenyl)-1,3-propanediamine hydrochloride.[11]

This protocol outlines the synthesis of platinum(II) complexes with a substituted 1,3-diaminopropane ligand.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

2-hydroxy-1,3-propanediamine (HO-pda)

-

Appropriate dicarboxylate ligand (e.g., 1,1-cyclobutanedicarboxylic acid for CBDCA complex)

-

Water

Procedure for Ligand Synthesis (if not commercially available): This step is a general representation and may need optimization.

-

Dissolve 1,3-diaminopropane in a suitable solvent (e.g., ethanol).

-

Introduce the desired substituent (in this case, a hydroxyl group at the 2-position) through an appropriate chemical reaction (e.g., nucleophilic substitution on a protected precursor).

-

Purify the resulting 2-hydroxy-1,3-propanediamine.

Procedure for Platinum Complex Synthesis:

-

Dissolve 1 mmol of K₂[PtCl₄] in 5 mL of water.

-

Dissolve 1 mmol of the 2-hydroxy-1,3-propanediamine ligand in 5 mL of water.

-

Slowly add the ligand solution to the K₂[PtCl₄] solution.

-

If a dicarboxylate leaving group is desired, add the corresponding dicarboxylic acid at this stage.

-

Stir the reaction mixture for 48 hours at room temperature.

-

Isolate the product by filtration and dry.[5]

Biological Assay Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well flat-bottom plates

-

Test compound (substituted 1,3-diaminopropane derivative)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[12]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[13]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Test compound (substituted 1,3-diaminopropane derivative)

-

Bacterial inoculum standardized to ~5×10⁵ CFU/mL

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in the wells of a 96-well plate.[14]

-

Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5×10⁵ CFU/mL.[14] Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[15]

This assay measures the direct inhibition of purified BACE1 enzyme activity using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

-

Purified human recombinant BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Test compound (substituted 1,3-diaminopropane derivative)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare a 3X solution of BACE1 enzyme and a 3X solution of the FRET substrate in assay buffer. Prepare serial dilutions of the test inhibitor.[16]

-

Assay Procedure:

-

Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.[16]

-

Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 545/585 nm).[16]

-

Data Analysis: Calculate the percent inhibition of BACE1 activity for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by substituted 1,3-diaminopropanes is crucial for rational drug design and development.

Polyamine Catabolism Pathway

// Nodes Spermine [fillcolor="#F1F3F4"]; Spermidine [fillcolor="#F1F3F4"]; Putrescine [fillcolor="#F1F3F4"]; N1_acetylspermine [fillcolor="#F1F3F4", label="N1-acetylspermine"]; N1_acetylspermidine [fillcolor="#F1F3F4", label="N1-acetylspermidine"]; H2O2_AP [fillcolor="#FBBC05", label="H2O2 + 3-aminopropanal"]; H2O2_AAP [fillcolor="#FBBC05", label="H2O2 + 3-acetoamidopropanal"]; SMOX [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="SMOX"]; SSAT [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="SSAT"]; PAOX [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="PAOX"]; Diaminopropane_Analog [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Substituted\n1,3-Diaminopropane\nAnalog"];

// Edges Spermine -> Spermidine [label="SMOX"]; Spermine -> N1_acetylspermine [label="SSAT"]; Spermidine -> N1_acetylspermidine [label="SSAT"]; N1_acetylspermine -> Spermidine [label="PAOX"]; N1_acetylspermidine -> Putrescine [label="PAOX"]; SMOX -> H2O2_AP [style=dashed]; PAOX -> H2O2_AAP [style=dashed]; Diaminopropane_Analog -> SMOX [color="#EA4335", arrowhead=normal, label="Induces"]; Diaminopropane_Analog -> SSAT [color="#EA4335", arrowhead=normal, label="Induces"]; }

Caption: Polyamine catabolism pathway and the inducing effect of substituted 1,3-diaminopropane analogs.

BACE1 Signaling Pathway in Alzheimer's Disease